Cross-Coupling Chemoselectivity vs. Sulfonyl Chlorides
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, hetaryl bromides bearing a sulfonyl fluoride group, such as 3-bromopyridine-4-sulfonyl fluoride, exhibit high chemoselectivity for reaction at the C–Br bond, leaving the –SO2F group intact. In contrast, analogous sulfonyl chlorides are known to undergo undesirable oxidative addition at the C–S bond under similar conditions, leading to byproducts [1]. This is a critical differentiator for synthetic planning.
| Evidence Dimension | Chemoselectivity in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | High chemoselectivity for C–Br oxidative addition; yields of 69-98% for desired biaryl sulfonyl fluorides |
| Comparator Or Baseline | Aryl sulfonyl chlorides; prone to competing C–S bond cleavage leading to double substitution byproducts (e.g., 39-46% yield) |
| Quantified Difference | A shift from a mixture of mono- and di-substituted products (with chlorides) to highly selective mono-substitution with yields up to 98% (with fluorides). |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., Pd(PPh3)2Cl2, K2CO3, refluxing dioxane). |
Why This Matters
Higher chemoselectivity translates directly to cleaner reaction profiles, easier purification, and higher isolated yields of the desired intermediate, saving significant time and material costs in multi-step syntheses.
- [1] Cherepakha, A. Y.; Stepannikova, K. O.; Vashchenko, B. V.; Gorichko, M. V.; Tolmachev, A. A.; Grygorenko, O. O. Hetaryl Bromides Bearing the SO2F Group – Versatile Substrates for Palladium-Catalyzed C–C Coupling Reactions. European Journal of Organic Chemistry 2018, 2018 (47), 6682–6692. DOI: 10.1002/ejoc.201801270. View Source
